N-Cyclopropyl L-Phenylalaninamide is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. It is an amino acid derivative that incorporates a cyclopropyl group, which can influence the compound's pharmacological properties. This compound is classified as an amide, specifically a phenylalanine derivative, and is notable for its applications in drug development and biochemical research.
The synthesis of N-Cyclopropyl L-Phenylalaninamide typically begins with commercially available starting materials such as cyclopropylamine and phenylacetic acid. These precursors are chosen for their availability and suitability for further chemical modifications.
N-Cyclopropyl L-Phenylalaninamide falls under the category of amino acid derivatives. It is classified as an amide due to the presence of the amine functional group linked to a carbonyl carbon. This classification is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.
The synthesis of N-Cyclopropyl L-Phenylalaninamide can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being one of the most common approaches. This technique allows for the sequential addition of amino acids to form peptides or related compounds.
The molecular structure of N-Cyclopropyl L-Phenylalaninamide can be represented with its InChI key as follows:
The molecular formula is , indicating that it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The compound's molecular weight is approximately 204.27 g/mol.
N-Cyclopropyl L-Phenylalaninamide can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or stability.
N-Cyclopropyl L-Phenylalaninamide may exert its effects through interactions with specific biological targets, such as receptors or enzymes involved in metabolic pathways.
N-Cyclopropyl L-Phenylalaninamide is typically a solid at room temperature with specific melting and boiling points depending on purity and formulation.
Relevant data regarding these properties can be critical for formulation in pharmaceutical contexts.
N-Cyclopropyl L-Phenylalaninamide has several scientific uses:
N-Cyclopropyl L-phenylalaninamide represents a strategically engineered molecular hybrid integrating the structural and pharmacological advantages of cyclopropyl groups with the biological relevance of phenylalanine derivatives. This compound exemplifies the rational design approach in medicinal chemistry, where discrete pharmacophoric elements are combined to enhance target engagement, metabolic stability, and physicochemical properties. The cyclopropyl moiety appended to the nitrogen of L-phenylalaninamide introduces significant conformational constraints and electronic modifications that profoundly influence the molecule's interactions with biological targets, particularly within the central nervous system and metabolic pathways. This molecular architecture positions N-cyclopropyl L-phenylalaninamide as a valuable scaffold for developing novel therapeutics targeting neurological disorders, metabolic diseases, and potentially other conditions where receptor subtype selectivity and enhanced pharmacokinetic profiles are paramount [1] [5].
The cyclopropyl group serves as a privileged structural motif in medicinal chemistry due to its unique geometric and electronic properties. Its incorporation into peptide backbones and side chains, particularly via N-terminal modifications as seen in N-cyclopropyl L-phenylalaninamide, confers several pharmacologically advantageous properties:
Conformational Restriction and Receptor Selectivity: The cyclopropyl ring introduces significant steric constraints and restricts bond rotation around the N-Cα bond. This enforced three-dimensionality promotes specific bioactive conformations that enhance selective binding to target receptors. For example, cyclopropane-containing peptides derived from marine and plant sources demonstrate improved selectivity for enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-IV (DPP-IV), critical targets in hypertension and diabetes management [1] [6]. The rigid geometry allows optimal positioning of pharmacophore elements within binding pockets.
Enhanced Metabolic Stability: A primary limitation of natural peptides is rapid degradation by proteases. The cyclopropyl group, particularly when incorporated at the N-terminus, sterically shields the adjacent peptide bond from enzymatic cleavage. Non-canonical amino acids featuring cyclopropyl rings exhibit dramatically increased resistance to proteolysis compared to their canonical counterparts, significantly extending their functional half-life in biological systems. This property is crucial for developing orally bioavailable peptide therapeutics [1] [5].
Modulation of Lipophilicity and Membrane Permeation: The cyclopropyl ring increases the overall lipophilicity of peptide structures, facilitating improved passive diffusion across biological membranes. This is particularly valuable for central nervous system (CNS) targets where blood-brain barrier penetration is essential. The enhanced permeability supports the development of neuroactive peptides with improved bioavailability profiles [5] [6].
Electronic Effects and Bioactivity Enhancement: The strained cyclopropane ring exhibits unique electronic properties, including significant C-H bond polarization. This influences hydrogen bonding capacity and dipole moments, potentially enhancing interactions with target receptors. Studies on cyclopropane-modified antimicrobial peptides demonstrate that this electronic modulation can amplify biological activity, such as membrane disruption capabilities [5] [6].
Table 1: Bioactive Cyclopropyl-Containing Peptides and Their Functions
Peptide Name/Sequence | Source/Design | Key Bioactivity | Structural Role of Cyclopropyl |
---|---|---|---|
GPEGPAGAR | Nile Tilapia (Synthetic) | ACE Inhibition | Enhances proteolytic stability & receptor binding |
N-Cyclopropyl amino acids | Synthetic Peptidomimetics | Improved membrane permeability | Restricts φ/ψ angles, increases lipophilicity |
Cyclopropane fatty acids | Bacterial Membranes | Membrane fluidity regulation | Conformational restraint in lipid bilayers |
Catharanthus alkaloid derivs | Vinblastine derivatives | Anticancer (HL-60 cell line) | Stabilizes bioactive conformation [6] |
The synthetic incorporation of cyclopropyl groups into peptides predominantly leverages the Simmons-Smith cyclopropanation reaction. This versatile method enables stereoselective introduction of the cyclopropane ring onto alkene precursors, often using the Furukawa modification (Et₂Zn/CH₂I₂) for enhanced efficiency and stereocontrol. The reaction proceeds via a butterfly-shaped transition state, allowing for high stereospecificity, which is crucial for maintaining the chiral integrity of amino acid derivatives. This methodology has been applied to the synthesis of complex natural products like curacin A and 1-aminocyclopropanecarboxylic acid (ACC), as well as pharmaceutical agents such as saxagliptin and tasimelteon, all featuring the cyclopropyl motif as a core structural element with proven biological activities [6].
Table 2: Synthesis Methods for Cyclopropyl-Modified Amino Acids and Peptides
Method | Reagents/Conditions | Key Advantages | Applications in Peptide Chemistry |
---|---|---|---|
Simmons-Smith Cyclopropanation | Et₂Zn, CH₂I₂, CH₂Cl₂, 0°C→RT | High stereospecificity, functional group tolerance | Cyclopropanation of vinyl amino acid derivatives |
Charette Bipyridine Complex | Bipy·Zn(CH₂I)₂ | Stable, isolable reagent, long shelf-life | Directed cyclopropanation of allylic amines |
Denmark Protocol | Et₂Zn, ClCH₂I | Enhanced reactivity for less reactive alkenes | Synthesis of sterically hindered cyclopropanes |
Acid-Promoted Variant | Et₂Zn, CH₂I₂, CF₃CO₂H or Phenol | Efficient for electron-deficient alkenes | Cyclopropanation of dehydroamino acids |
L-Phenylalaninamide derivatives constitute a significant class of neuromodulatory agents, where structural modifications, particularly N-substitutions with groups like cyclopropyl, profoundly impact their receptor binding profiles, functional selectivity, and therapeutic potential. These derivatives exploit the inherent biological relevance of the phenylalanine scaffold while optimizing it for specific neurological targets:
Serotonin 2C (5-HT₂C) Receptor Agonism: Systematic exploration of N-substituted phenylcyclopropylmethylamines has yielded highly selective 5-HT₂C agonists with potential as novel antipsychotics. The cyclopropylmethyl group attached to the amine nitrogen of phenylalanine derivatives enforces a specific orientation that favors Gq protein signaling over β-arrestin recruitment. Compound (+)-15a (N-methyl-(2-phenylcyclopropyl)methylamine) exhibits exceptional functional selectivity (EC₅₀ = 23 nM in calcium flux assay) and represents the most selective 5-HT₂C agonist reported to date. Similarly, the N-benzyl derivative (+)-19 demonstrates full selectivity over the closely related 5-HT₂B receptor (EC₅₀ = 24 nM at 5-HT₂C), effectively reducing amphetamine-induced hyperactivity in animal models without cardiac liabilities associated with 5-HT₂B activation. This functional selectivity (biased agonism) translates to improved therapeutic profiles by engaging beneficial signaling pathways while avoiding those linked to adverse effects [4].
Kappa Opioid Receptor (KOR) Targeting with Reduced Side Effects: N-Cyclopropylmethyl substitution has proven pivotal in developing KOR agonists with attenuated dysphoric and sedative effects. Compound 7a (ortho-substituted N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine) exemplifies this approach, displaying potent and selective KOR agonism (Kᵢ = 3.9 nM; MOR/KOR = 270, DOR/KOR = 1075) and robust antinociception in rodent models (ED₅₀ = 0.20-0.30 mg/kg, i.p. in hot plate test). Crucially, 7a produces minimal sedation and aversion at its effective analgesic dose—a critical advancement over traditional KOR agonists like salvinorin A. This improved profile is attributed to the conformational constraints imposed by the cyclopropylmethyl group, which likely promotes selective engagement with specific G-protein signaling cascades over β-arrestin pathways implicated in adverse effects [2].
Mechanisms of Enhanced Receptor Subtype Selectivity: The cyclopropyl group's geometric constraints significantly reduce conformational flexibility around the molecule's key pharmacophore elements. In serotonin and opioid receptor families, this rigidity allows precise discrimination between closely related receptor subtypes (e.g., 5-HT₂C vs. 5-HT₂A/2B or KOR vs. MOR/DOR). Molecular modeling studies suggest the cyclopropyl moiety influences the orientation of the phenyl ring and the basic amine relative to conserved aspartate residues in the receptor's transmembrane binding pocket. Furthermore, the increased lipophilicity and altered electronic properties enhance membrane partitioning and access to CNS targets [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7